molecular formula C13H12ClFN2 B470654 (2-Chloro-6-fluoro-benzyl)-pyridin-3-ylmethyl-amine CAS No. 510723-52-1

(2-Chloro-6-fluoro-benzyl)-pyridin-3-ylmethyl-amine

Cat. No.: B470654
CAS No.: 510723-52-1
M. Wt: 250.7g/mol
InChI Key: QXVNLPRYCOWHGK-UHFFFAOYSA-N
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Description

(2-Chloro-6-fluoro-benzyl)-pyridin-3-ylmethyl-amine is an organic compound that features a benzyl group substituted with chlorine and fluorine atoms, attached to a pyridin-3-ylmethyl-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-6-fluoro-benzyl)-pyridin-3-ylmethyl-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloro-6-fluorobenzyl chloride and pyridin-3-ylmethyl-amine.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.

    Procedure: The 2-chloro-6-fluorobenzyl chloride is reacted with pyridin-3-ylmethyl-amine in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Continuous flow reactors may also be employed to enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-6-fluoro-benzyl)-pyridin-3-ylmethyl-amine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in solvents like DMF or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzyl derivatives.

    Oxidation: Formation of oxides or hydroxylated products.

    Reduction: Formation of amines or other reduced derivatives.

Scientific Research Applications

(2-Chloro-6-fluoro-benzyl)-pyridin-3-ylmethyl-amine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is investigated for its biological activity, including antimicrobial and anticancer properties.

    Materials Science: It is used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2-Chloro-6-fluoro-benzyl)-pyridin-3-ylmethyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-6-fluorobenzyl chloride
  • 2-Chloro-6-fluorobenzyl bromide
  • 2-Chloro-6-fluorobenzaldehyde

Uniqueness

(2-Chloro-6-fluoro-benzyl)-pyridin-3-ylmethyl-amine is unique due to the presence of both chlorine and fluorine atoms on the benzyl group, which can significantly influence its reactivity and biological activity compared to other similar compounds

Properties

IUPAC Name

N-[(2-chloro-6-fluorophenyl)methyl]-1-pyridin-3-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClFN2/c14-12-4-1-5-13(15)11(12)9-17-8-10-3-2-6-16-7-10/h1-7,17H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXVNLPRYCOWHGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CNCC2=CN=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>37.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641509
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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